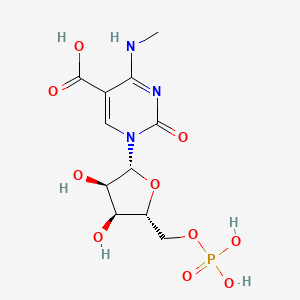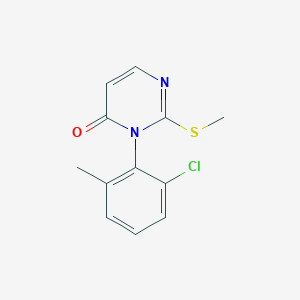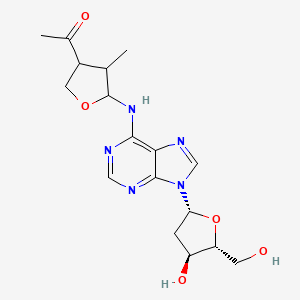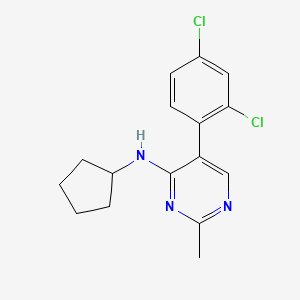
Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate is a chemical compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a purine ring system substituted with a methylsulfanyl group at the 6-position and an ethyl acetate group at the 9-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methylsulfanylpurine.
Alkylation: The 6-methylsulfanylpurine is then alkylated with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethyl acetate group, yielding the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the 6-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted purine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(6-chloropurin-9-yl)acetate: Similar structure but with a chlorine atom instead of a methylsulfanyl group.
Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate: Similar structure but with a longer alkyl chain on the sulfur atom.
Uniqueness
Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
33359-05-6 |
|---|---|
Formule moléculaire |
C10H12N4O2S |
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
ethyl 2-(6-methylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C10H12N4O2S/c1-3-16-7(15)4-14-6-13-8-9(14)11-5-12-10(8)17-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
FDWDQFQQAJHWHV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=NC2=C1N=CN=C2SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12912482.png)





![4-[(4-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline](/img/structure/B12912539.png)



![N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12912567.png)

